1-Amino-4-bromo-1H-pyrrole-2-carboxamide is a heterocyclic compound characterized by a pyrrole ring with an amino group at position 1, a bromine atom at position 4, and a carboxamide group at position 2. The molecular formula for this compound is C5H6BrN3O, and its unique structure contributes to its diverse applications in medicinal chemistry and organic synthesis. The compound is classified under heterocyclic compounds, specifically pyrrole derivatives, which are known for their biological activity and utility in various chemical reactions.
The synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide can be achieved through several methods. A common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This method typically requires controlled temperature and reaction time to optimize yield and purity.
Another method reported involves the bromination of pyrrole-2-carboxamide using bromine or N-bromosuccinimide in an organic solvent such as dichloromethane. This method emphasizes the importance of reaction conditions to ensure selective bromination at the 4-position of the pyrrole ring.
Key parameters in these synthesis methods include:
The molecular structure of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide features a five-membered aromatic ring containing one nitrogen atom (pyrrole) and additional functional groups that influence its chemical properties:
The structural formula can be represented as follows:
1-Amino-4-bromo-1H-pyrrole-2-carboxamide is involved in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1-Amino-4-bromo-1H-pyrrole-2-carboxamide primarily involves its role as a building block in medicinal chemistry. It may act as an enzyme inhibitor or receptor modulator by binding to active sites on target proteins. The presence of the amino group facilitates hydrogen bonding interactions, while the bromine atom influences electronic properties that affect binding affinity .
For instance, studies have shown that derivatives of pyrrole compounds can interact with specific biological targets, suggesting potential applications in drug design aimed at treating various diseases .
1-Amino-4-bromo-1H-pyrrole-2-carboxamide typically appears as a solid with the following characteristics:
Key chemical properties include:
1-Amino-4-bromo-1H-pyrrole-2-carboxamide has several significant applications:
It serves as a precursor for synthesizing biologically active compounds, including potential pharmaceuticals targeting various diseases.
The compound acts as an intermediate for constructing more complex heterocyclic structures, which are valuable in synthetic organic chemistry.
Research indicates potential uses in developing new materials with unique electronic properties, such as conductive polymers and organic semiconductors.
Due to its structural features, it is employed in studies related to enzyme inhibitors and receptor modulators, contributing to advancements in chemical biology .
1-Amino-4-bromo-1H-pyrrole-2-carboxamide (C₅H₆BrN₃O, MW 204.03 g/mol) represents a strategically substituted heterocyclic scaffold within the broader pyrrole carboxamide pharmacophore family [1]. Its molecular architecture features three critical functionalization sites: the electron-rich pyrrole ring, the nucleophilic N1-amino group, and the versatile C2-carboxamide moiety. This trifunctional design enables unique interactions with biological targets distinct from simpler pyrrole derivatives like 4-bromo-1H-pyrrole-2-carboxylic acid (C₅H₄BrNO₂) [10] or ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (C₇H₉BrN₂O₂) [4].
Crystallographic studies of analogous brominated pyrroles reveal approximately planar ring systems with bromine coplanarity (r.m.s. deviation ~0.025 Å), while carboxamide substituents exhibit slight dihedral angles (~14°) relative to the heterocyclic plane [5]. This planarity facilitates π-stacking interactions in biological environments. The presence of both hydrogen bond donor (N1-amino, carboxamide -NH₂) and acceptor (carboxamide carbonyl) groups significantly enhances target binding capabilities compared to non-aminated analogs like 4-bromo-1H-pyrrole-2-carboxamide (C₅H₅BrN₂O) [6]. Bromine at C4 serves dual roles: it creates a synthetic handle for cross-coupling reactions and modulates electron density across the ring, enhancing the carboxamide's hydrogen-bonding potential [7].
Table 1: Molecular Comparison of Key Pyrrole Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
---|---|---|---|---|
1-Amino-4-bromo-1H-pyrrole-2-carboxamide | C₅H₆BrN₃O | 204.03 g/mol | N1-NH₂, C4-Br, C2-CONH₂ | Trifunctional, planar core |
4-Bromo-1H-pyrrole-2-carboxylic acid | C₅H₄BrNO₂ | 189.99 g/mol | C4-Br, C2-COOH | Hydrogen-bonding dimer former [10] |
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | C₅H₄BrN₃ | 186.01 g/mol | N1-NH₂, C4-Br, C2-CN | Linear nitrile, reduced H-bonding [7] |
Ethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate | C₇H₉BrN₂O₂ | 233.07 g/mol | N1-NH₂, C4-Br, C2-COOEt | Ester hydrolyzable to acid [4] |
The compound emerged as a pivotal building block following advances in brominated pyrrole syntheses in the early 2000s. Its strategic value lies in the orthogonal reactivity of its functional groups: the bromine atom undergoes efficient palladium-catalyzed cross-couplings (Suzuki, Stille), the amino group participates in acylation or diazotization reactions, and the carboxamide can be dehydrated to nitriles or hydrolyzed to carboxylic acids [7]. This versatility enables rapid generation of molecular diversity from a single precursor.
A significant synthetic breakthrough was the development of efficient N-amination protocols allowing direct introduction of the N1-amino group onto 4-bromopyrrole cores [4]. This overcame previous limitations in accessing 1-aminopyrroles, which were historically challenging due to competing ring decomposition. The commercial availability of gram-scale quantities (purities >95%) from suppliers like AiFChem [1] has accelerated its adoption in drug discovery pipelines. Laboratory syntheses typically proceed through Knorr pyrrole formation followed by regioselective bromination and carboxamide introduction, with yields optimized to >55% in modern protocols [5].
Table 2: Synthetic Applications via Functional Group Manipulation
Reactive Site | Reaction Type | Representative Product | Application |
---|---|---|---|
C4-Bromine | Suzuki cross-coupling | 1-Amino-4-aryl-1H-pyrrole-2-carboxamide | Biaryl pharmacophore expansion |
N1-Amino | Acylation | 1-Acetamido-4-bromo-1H-pyrrole-2-carboxamide | Amide bond diversification |
C2-Carboxamide | Dehydration | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | Nitrile-based metal coordination |
C2-Carboxamide | Hydrolysis | 1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid | Carboxylate salt formation [2] [3] |
This scaffold has gained prominence in antimicrobial research through rational drug design targeting essential bacterial machinery. Structure-guided optimization studies demonstrate that the 1-amino-4-bromo substitution pattern significantly enhances binding to the hydrophobic transmembrane tunnel of Mycobacterial membrane protein large 3 (MmpL3), a transporter critical for mycolic acid biosynthesis in Mycobacterium tuberculosis [9]. Unlike earlier pyrrole carboxamides with unsubstituted rings, the bromine atom provides optimal halogen bonding with Pro649 and Tyr646 residues in the S3 subpocket, increasing binding affinity by ~100-fold compared to non-brominated analogs [9].
The compound's role as a precursor to advanced MmpL3 inhibitors is exemplified in anti-tuberculosis agents where its carboxamide group anchors critical hydrogen bonds with Asp645, while the bromine atom enables further derivatization. Hybrid molecules incorporating adamantyl tails attached via the carboxamide nitrogen show exceptional potency against drug-resistant TB strains (MIC <0.016 μg/mL) with minimal cytotoxicity (IC₅₀ >64 μg/mL) [9]. These derivatives effectively block TMM transport in mycobacteria, causing lethal accumulation of mycolic acid precursors. The scaffold's balanced lipophilicity (predicted LogP ~1.16 for core structure) contributes to favorable membrane penetration while maintaining aqueous solubility (>1 mg/mL), addressing a key limitation of earlier MmpL3 inhibitors like SQ109 [9].
Table 3: Bioactivity Profile of Optimized Anti-TB Derivatives
Derivative Structure | H37Rv MIC (μg/mL) | Resistant Strain Activity | Key Structural Modifications |
---|---|---|---|
1-Amino-4-bromo-5-(2,4-dichlorophenyl)-N-(adamantan-2-yl)-1H-pyrrole-2-carboxamide | 0.06 | Retains potency against MDR-TB | C5-aryl extension, N-adamantyl tail |
Unmodified scaffold | 6.5 | Weak activity | Baseline compound for SAR |
1-Acetamido-4-bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide | >32 | Inactive | Over-substitution at N1 |
The pharmacophore's versatility extends to other infectious targets. Molecular docking suggests potential inhibition of viral polymerases through binding motif mimicry, leveraging the carboxamide's ability to replace key water molecules in catalytic sites. Ongoing research explores hybrid molecules where the bromine is replaced via cross-coupling with heterocyclic systems active against Plasmodium species, demonstrating the scaffold's adaptability across pathogen classes [7] [9].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7